molecular formula C23H16FNO3 B2460315 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide CAS No. 923216-76-6

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

Cat. No.: B2460315
CAS No.: 923216-76-6
M. Wt: 373.383
InChI Key: KCRJSXRTKYRMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide is a synthetic small molecule with the molecular formula C23H16FNO3 and a molecular weight of 373.4 g/mol . This compound is identified under the CAS registry number 923216-76-6 and belongs to the benzofuran class of heterocyclic compounds, a scaffold recognized for its significant and diverse pharmacological potential . The benzofuran core structure is considered a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Research into analogous structures highlights the benzofuran moiety as an emerging and promising framework for the development of new antimicrobial agents . This suggests its potential application in combating multidrug-resistant bacteria and other pathogens. The specific presence of the 4-fluorobenzamide group and the benzoyl substitution on the benzofuran ring may contribute to the molecule's properties and interaction with biological targets, as electron-withdrawing halogen substituents like fluorine have been shown in related compounds to enhance antimicrobial potency . This compound is supplied exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJSXRTKYRMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenol Derivatives

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenol derivatives. A method adapted from benzofuran intermediate synthesis in WO2011099010A1 involves reacting 4-aminophenol with methylbutylketone in the presence of methanesulfonic acid. For the target compound, this approach is modified to incorporate a pre-functionalized phenol precursor bearing a methyl group at the 3-position.

Reaction Conditions :

  • Catalyst : Methanesulfonic acid (1–2 equiv).
  • Solvent : Toluene or dichloroethane.
  • Temperature : 80–100°C for 6–12 hours.

This step yields 3-methyl-1-benzofuran, which is subsequently functionalized at the 2- and 6-positions.

Functionalization of the Benzofuran Core

Introduction of the 2-Benzoyl Group

The 2-benzoyl moiety is introduced via Friedel-Crafts acylation. Using benzoyl chloride in the presence of a Lewis acid catalyst, the reaction proceeds as follows:

$$
\text{Benzofuran} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{2-Benzoylbenzofuran}
$$

Optimization Notes :

  • Catalyst : Anhydrous aluminum chloride (1.5 equiv).
  • Solvent : Dichloromethane at 0–5°C to minimize side reactions.
  • Yield : 70–85% after column chromatography.

Methyl Group Retention at the 3-Position

The 3-methyl group is retained from the initial cyclization step. Steric hindrance from this group necessitates careful control during acylation to prevent migration or demethylation.

Amidation at the 6-Position

Nucleophilic Acyl Substitution

The 4-fluorobenzamide group is introduced via amidation of a 6-amino intermediate. The amino group is generated by reducing a nitro precursor (e.g., 6-nitro-2-benzoyl-3-methylbenzofuran) using hydrogen gas and palladium on carbon.

Amidation Protocol :

  • Activation : 4-Fluorobenzoic acid is activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form the acyl chloride.
  • Coupling : The acyl chloride reacts with the 6-amino intermediate in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

$$
\text{6-Aminobenzofuran} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide}
$$

Critical Parameters :

  • Stoichiometry : 1.2 equiv of acyl chloride to ensure complete reaction.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

A patent-derived method (WO2011099010A1) describes a one-pot synthesis for analogous benzofurans, combining cyclization and acylation steps. Adapting this for the target compound involves:

  • Cyclization : 4-Hydroxyacetophenone derivatives undergo cyclization with benzaldehyde.
  • In Situ Acylation : Direct treatment with 4-fluorobenzoyl chloride post-cyclization.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (reported 65–75% for similar compounds).

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

Parameter Optimal Condition Effect on Yield
Cyclization Toluene, 90°C Maximizes ring closure
Acylation DCM, 0°C Minimizes hydrolysis
Amidation THF, rt Balances reactivity and stability

Common Side Reactions

  • Over-Acylation : Controlled by limiting benzoyl chloride to 1.2 equiv.
  • Nitro Group Reduction Failures : Use fresh palladium catalyst and degassed solvents.

Structural Characterization

Post-synthesis analysis employs:

  • $$^1$$H NMR : Confirms substitution patterns (e.g., methyl singlet at δ 2.3 ppm, benzoyl aromatic protons at δ 7.5–8.1 ppm).
  • HPLC : Purity >98% with C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure contributes to its potential biological activities, which have been the subject of various research studies.

Chemical Structure and Properties

The compound features a benzofuran core, characterized by a fused benzene and furan ring, with a benzoyl group and a fluorobenzamide moiety. The molecular formula is C23H16FNO3C_{23}H_{16}FNO_3, and its IUPAC name is this compound. The presence of the fluorine atom and the benzoyl group enhances its biological activity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these proteins, leading to various pharmacological effects.

Anticancer Properties

Research indicates that derivatives of benzofurans, including this compound, exhibit significant anticancer properties. A study highlighted that similar benzofuran derivatives demonstrated cytotoxic activity against various cancer cell lines, including K562 and HL60 leukemia cells, with IC50 values as low as 5 μM . The structure-activity relationship (SAR) suggests that modifications in the benzofuran ring can enhance antiproliferative effects.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that compounds within this class exhibit activity against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity against K562, HL60
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Evaluation

In a specific case study involving the evaluation of various benzofuran derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents. This finding underscores the potential application of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 4-fluorobenzoyl chloride with a substituted benzofuran precursor. Key steps include:

  • Benzofuran core formation : Cyclization of substituted phenols under acidic conditions (e.g., H₂SO₄) or via Pd-catalyzed cross-coupling ().
  • Amide bond formation : Reacting the benzofuran intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane ( ).
  • Optimization : Solvent polarity (DMF vs. THF) and temperature (0–25°C) critically affect yield. Purity is confirmed via HPLC (≥95%) ().

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) ( ).
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z ≈ 385.42 ().
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) ( ).

Q. What are the known biological targets of this compound?

  • Findings : Structural analogs (e.g., LY344864) show high affinity for 5-HT1F receptors , implicating potential in migraine therapy ().
  • Experimental validation : Radioligand binding assays (IC₅₀ < 10 nM) and functional cAMP assays ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement ( ). Data collection at 100 K with Cu Kα radiation (λ = 1.54178 Å) ( ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H⋯H, S⋯H contacts) to explain packing motifs ( ).
    • Example : A related fluorobenzamide derivative showed C–H⋯π interactions (2.8–3.0 Å), stabilizing the crystal lattice ( ).

Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-methoxy) influence reactivity and bioactivity?

  • Comparative analysis :

  • Electron-withdrawing groups (F) : Enhance amide bond stability but reduce nucleophilic substitution rates ().
  • Electron-donating groups (OCH₃) : Increase solubility but may reduce receptor binding affinity (ΔG = −8.2 kcal/mol vs. −9.5 kcal/mol for 4-F) ().
    • DFT studies : HOMO-LUMO gaps correlate with observed reactivity trends ().

Q. What experimental designs address contradictions in biological activity data across studies?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5-HT1F: 2 nM vs. 15 nM) may arise from:

  • Assay conditions : Varying Mg²⁺ concentrations (1–5 mM) modulate receptor conformations ().
  • Cell lines : HEK293 vs. CHO cells exhibit differential GPCR coupling efficiency ().
    • Resolution : Standardize protocols (e.g., FLIPR Calcium Assay) and use positive controls (e.g., sumatriptan) ().

Q. How can regioselective fluorination be achieved during synthesis to avoid byproducts?

  • Strategies :

  • Directed ortho-metalation : Use LDA to deprotonate benzofuran at C6, followed by electrophilic fluorination ().
  • Late-stage fluorination : Employ Selectfluor® in acetonitrile (yield: 70–85%) ().
    • Byproduct mitigation : Monitor reaction via TLC and optimize stoichiometry (F-source:substrate = 1.2:1) ().

Key Methodological Recommendations

  • Crystallography : Use SHELXTL (Bruker) for refinement and ORTEP-3 for visualization ( ).
  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond ( ).
  • Bioassays : Include negative controls (e.g., vehicle-only) to account for nonspecific binding ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.